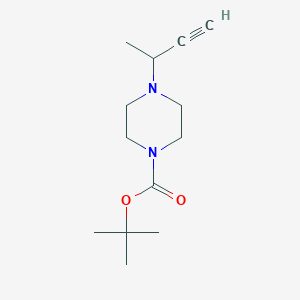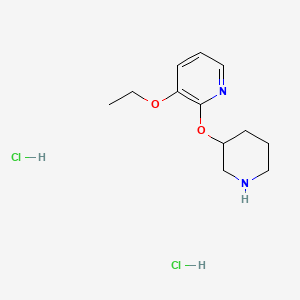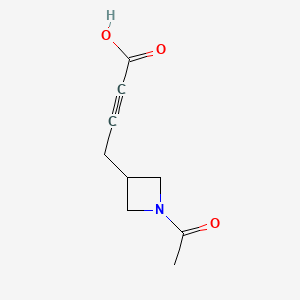
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group, an oxetane ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetyl chloride with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoroacetyl group attached to a phenyl ring, used in organic synthesis and as a reagent.
(2,2,2-Trifluoro-acetylamino)-acetic acid ethyl ester: A related compound with similar functional groups, used in early-stage research and chemical synthesis.
Uniqueness
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other trifluoroacetyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H6F3NO4 |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
3-[(2,2,2-trifluoroacetyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO4/c7-6(8,9)3(11)10-5(4(12)13)1-14-2-5/h1-2H2,(H,10,11)(H,12,13) |
Clave InChI |
GMKYUILVAYHQEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)



![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)


